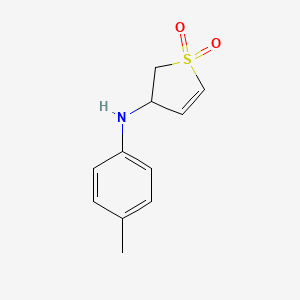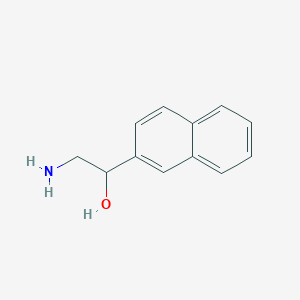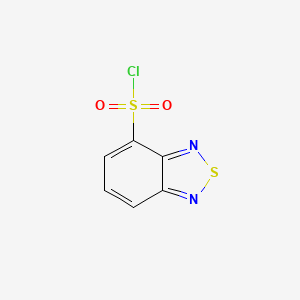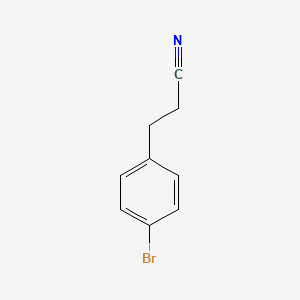
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide
Overview
Description
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide (TDT) is an organic compound with a unique structure that has been studied in recent years for its potential applications in scientific research and drug development. TDT is a heterocyclic compound that can be synthesized in the laboratory through a variety of methods. It is known to have a range of biological activities, and its mechanism of action is still being investigated.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The thiophene dioxide moiety is a valuable building block in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. Researchers utilize this compound for the construction of fused pyrazolo-thiazoles and pyrazolo-thiazines, which are structural subunits of many pharmacologically active molecules . These heterocycles have shown promise as antitumor agents, with some derivatives being explored for their anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .
Development of Anticancer Agents
Due to the presence of the thiophene dioxide group, derivatives of this compound are being investigated for their potential as anticancer agents. The thiazole group, in particular, is a common feature in several anticancer drugs like bleomycin and dasatinib, suggesting that derivatives of 3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide could also exhibit significant anticancer properties .
CDK2 Inhibition for Cancer Treatment
The compound’s derivatives have been designed and synthesized as novel CDK2 inhibitors. CDK2 is a target for cancer treatment that selectively affects tumor cells. Some derivatives have shown superior cytotoxic activities against various cancer cell lines, indicating the potential of this compound in the development of new cancer therapies .
Dyeing Applications
Aminothiophenes, such as the compound , can be used to create disperse dyes. These dyes have applications in coloring synthetic fibers like polyester and acetate. The derivatives of this compound can be tailored to produce a wide range of colors and shades, which are important for textile industries .
properties
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-2-4-10(5-3-9)12-11-6-7-15(13,14)8-11/h2-7,11-12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUOZPNGTQPNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384764 | |
| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolylamino)-2,3-dihydrothiophene 1,1-dioxide | |
CAS RN |
39565-71-4 | |
| Record name | 3-(4-Methylanilino)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















